Decahydroisoquinolin-4a-ol
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Overview
Description
Decahydroisoquinolin-4a-ol: is a heterocyclic organic compound with the molecular formula C9H17NO. It is a derivative of isoquinoline, characterized by a fully saturated ring system and a hydroxyl group at the 4a position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decahydroisoquinolin-4a-ol can be synthesized through several methods. One common approach involves the hydrogenation of isoquinoline derivatives under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction typically proceeds in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often employs continuous flow hydrogenation reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters, such as temperature, pressure, and hydrogen flow rate, further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Decahydroisoquinolin-4a-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: SOCl2, PBr3, inert atmosphere.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Halides, ethers.
Scientific Research Applications
Chemistry: Decahydroisoquinolin-4a-ol is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with various biological targets, making them useful in drug discovery and development .
Medicine: this compound and its derivatives have shown promise in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Their ability to modulate neurotransmitter systems and protect neuronal cells makes them potential candidates for therapeutic applications .
Industry: In the industrial sector, this compound is used as a precursor in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of decahydroisoquinolin-4a-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the 4a position allows the compound to form hydrogen bonds with active sites, enhancing its binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
- Octahydroisoquinolin-4a-ol
- 1-(2-Methoxyphenyl)decahydroisoquinolin-4a-ol
- 1-(Benzo[d][1,3]dioxol-5-yl)this compound
Uniqueness: this compound is unique due to its fully saturated ring system and the presence of a hydroxyl group at the 4a position. This structural feature imparts distinct chemical and biological properties, differentiating it from other isoquinoline derivatives. The compound’s stability, reactivity, and potential for diverse applications make it a valuable subject of study in various scientific fields .
Properties
IUPAC Name |
2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-4-2-1-3-8(9)7-10-6-5-9/h8,10-11H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCPJOSXNCXEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNCC2C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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